molecular formula C11H9F2NO3 B1461607 Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester CAS No. 1034001-13-2

Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester

Cat. No. B1461607
M. Wt: 241.19 g/mol
InChI Key: HSTQWAGZVPIFLU-UHFFFAOYSA-N
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Description

Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester, also known as DFMB, is a synthetic compound that has been used in a variety of scientific research applications. DFMB has a wide range of properties, including being a strong acid, having a low melting point, and being highly soluble in water. In addition, DFMB has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Organic Synthesis

    • Carboxylic acids are versatile organic compounds used in organic synthesis . They can be used in obtaining small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology

    • Carboxylic acids are used in nanotechnology for the modification of surfaces of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers

    • Carboxylic acids are used in the field of polymers. They are used in the synthesis of synthetic or natural polymers . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
  • Pharmacy

    • Carboxylic acids are used in the pharmacy field . The specific applications are not mentioned in the source.
  • Starch Modification

    • Esterification is a method used to alter the structure of starch granules and improve its applications . Starch esters are prepared by conventional or dual modification techniques .
  • Hydrothermal Liquefaction
    • The hydrothermal liquefaction (HTL) process is performed at moderate temperature (200–400°C) and high pressure (10–25 MPa) in water media to produce liquid fuel (bio-crude oil) as the main product . In addition, the solid (hydrochar), aqueous, and gas phases are produced as co-products of the process .

properties

IUPAC Name

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTQWAGZVPIFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(C(=CC(=C2)F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657508
Record name Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester

CAS RN

1034001-13-2
Record name Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
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Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
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Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
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Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
Reactant of Route 5
Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
Reactant of Route 6
Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester

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